molecular formula C11H8BrF3N2 B12840362 1-Methyl-3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole

1-Methyl-3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12840362
M. Wt: 305.09 g/mol
InChI Key: KXYPPTJHUOVGEP-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a bromophenyl group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole typically involves the reaction of 4-bromobenzaldehyde with methylhydrazine and trifluoroacetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Bromophenyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and automated systems can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid

Uniqueness

3-(4-Bromophenyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H8BrF3N2

Molecular Weight

305.09 g/mol

IUPAC Name

3-(4-bromophenyl)-1-methyl-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C11H8BrF3N2/c1-17-10(11(13,14)15)6-9(16-17)7-2-4-8(12)5-3-7/h2-6H,1H3

InChI Key

KXYPPTJHUOVGEP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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